VMAT2 Inhibition Advantage of 4-(2-Methoxyphenethyl) Moiety vs. 4-Phenmethyl in 1,4-Diphenalkylpiperidine Scaffold
In a head-to-head series of 25 1,4-diphenethylpiperidine analogs, compounds retaining the 4-(2-methoxyphenethyl) moiety exhibited the most potent inhibition at both the DTBZ binding site and the dopamine uptake site on VMAT2 [1]. Replacement of the 4-phenethyl moiety with a 4-phenmethyl moiety reduced affinity at the DTBZ binding site by 3-fold and at the DA uptake site by 5-fold, whereas methoxy substitution of the phenyl ring restored or exceeded reference-level potency [2]. This SAR positions 4-[2-(4-methoxyphenyl)ethyl]piperidine as the optimal core for building VMAT2 inhibitors among commercially accessible piperidine building blocks.
| Evidence Dimension | VMAT2 [³H]DTBZ binding affinity (Ki) |
|---|---|
| Target Compound Data | Representative 4-(2-methoxyphenethyl)-containing analog: 8h (Ki = 9.3 nM for DA uptake) [3] |
| Comparator Or Baseline | 4-Phenmethyl analog: ~3-fold higher Ki at DTBZ; ~5-fold lower DA uptake potency [2] |
| Quantified Difference | 3- to 5-fold improvement in VMAT2 affinity by retaining 4-phenethyl over 4-phenmethyl [2] |
| Conditions | [³H]DTBZ binding assay and [³H]DA uptake assay in rat striatal vesicles; 1,4-diphenalkylpiperidine series [3] |
Why This Matters
Researchers synthesizing VMAT2 inhibitors or dopamine modulators require the 4-(2-methoxyphenethyl)piperidine core to achieve sub-10 nM target engagement; shorter-linker or des-methoxy analogs fail to recapitulate this potency.
- [1] Nickell JR, Culver JP, Janganati V, Zheng G, Dwoskin LP, Crooks PA. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorg Med Chem Lett. 2016;26(13):2997-3000. View Source
- [2] Nickell JR, et al. (2016). Abstract: 'replacement of the 4-phenethyl moiety in these analogs with a 4-phenmethyl moiety markedly reduced affinity for the DTBZ binding and DA uptake sites by 3- and 5-fold, respectively.' View Source
- [3] Nickell JR, et al. (2016). Results: 'analogs 8h, 8j and 8m exhibited Ki values of 9.3 nM, 13 nM and 13 nM, respectively, for inhibition of [³H]DA uptake by VMAT2.' View Source
